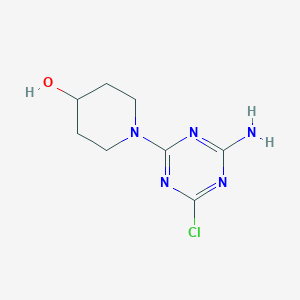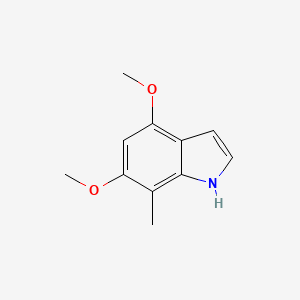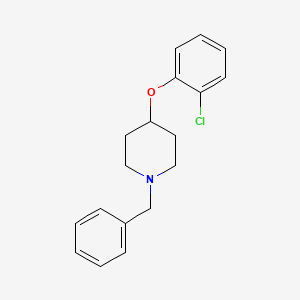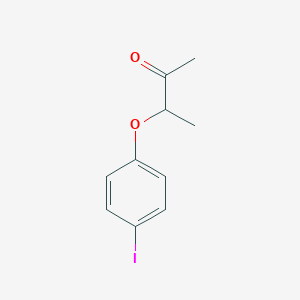
3-(4-Iodophenoxy)butan-2-one
Overview
Description
“3-(4-Iodophenoxy)butan-2-one” is a chemical compound with the CAS Number: 30343-26-1 . It has a molecular weight of 290.1 . The IUPAC name for this compound is 3-(4-iodophenoxy)-2-butanone .
Molecular Structure Analysis
The InChI code for “3-(4-Iodophenoxy)butan-2-one” is 1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .
Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : The synthesis of compounds related to 3-(4-Iodophenoxy)butan-2-one involves various chemical reactions, including O-Alkylation and Sonogashira coupling, to yield intermediates for further computational and spectroscopic analysis. These methods are foundational in creating compounds with potential optical and NLO properties, serving as a basis for exploring their applications in material science and chemistry (Praveenkumar et al., 2021).
Catalytic Processes : The electrocatalytic hydrogenation of similar compounds has been studied, revealing the influence of the catalytic surface and substrate concentration on product formation. This research provides insights into the electrochemical conversion processes, which could be applied in the synthesis or modification of 3-(4-Iodophenoxy)butan-2-one derivatives (Bryan & Grimshaw, 1997).
Chemical Structure and Properties
Crystallographic Analysis : Detailed crystallographic studies of related compounds offer insights into their structural properties, which can be essential for understanding the molecular framework and potential applications of 3-(4-Iodophenoxy)butan-2-one in areas such as material science and molecular engineering (Shi & Jiang, 1999).
Polyphenol Derivatives : Research into novel polyphenol lactone skeletons derived from related compounds highlights the potential for discovering new bioactive molecules with applications in pharmacology and biochemistry. These findings could pave the way for the development of new drugs or biochemical tools based on the structural motif of 3-(4-Iodophenoxy)butan-2-one (Wang et al., 2021).
Catalytic and Synthetic Applications
Bimetallic Catalysts : Research on multifunctional supported bimetallic catalysts for cascade reactions involving hydrogen auto transfer suggests potential applications in synthesizing 3-(4-Iodophenoxy)butan-2-one derivatives. These catalysts demonstrate efficiency in processes such as dehydrogenation, aldol condensation, and hydrogenation, which could be relevant for the synthesis and modification of the target compound (Morad et al., 2017).
One-Pot Synthesis Methods : Innovations in one-pot synthesis techniques, as applied to the creation of chromenone derivatives, could be adapted for the efficient synthesis of 3-(4-Iodophenoxy)butan-2-one derivatives. These methods emphasize the importance of catalysis and solvent-free conditions for sustainable and practical chemical synthesis (Han et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-(4-iodophenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKVMGGPBPPXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenoxy)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1443249.png)
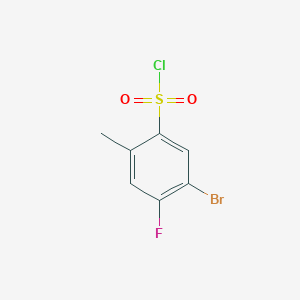
![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)
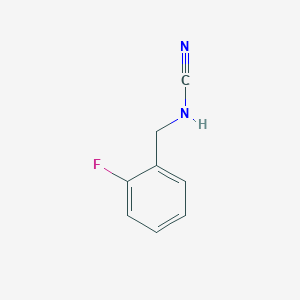
![4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid](/img/structure/B1443259.png)
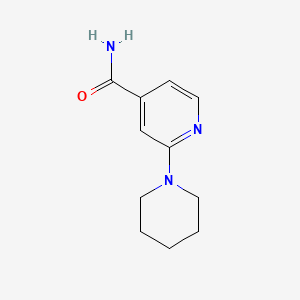
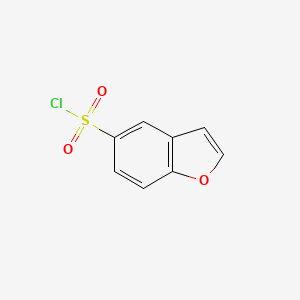
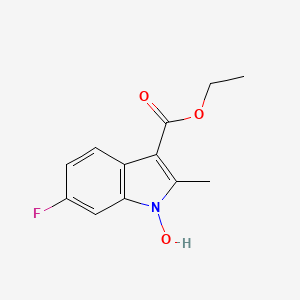
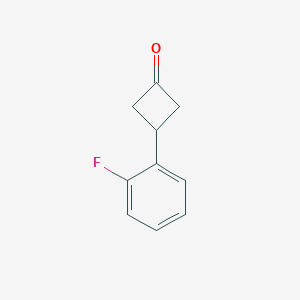
![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)
![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)
